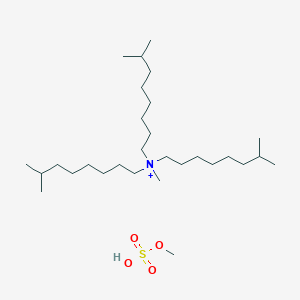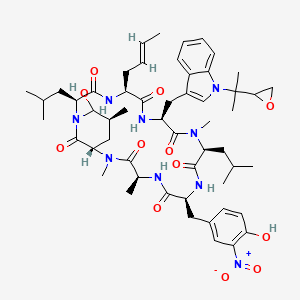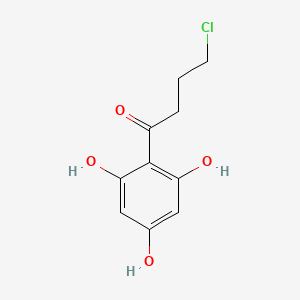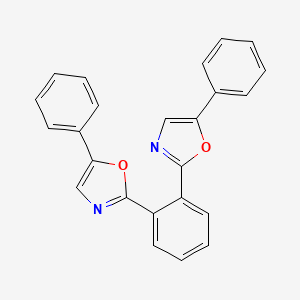
2-methyl-5-nitroaniline;sulfuric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-5-nitroaniline is an organic compound with the molecular formula C7H8N2O2This compound is a yellow crystalline solid and is used as an intermediate in the synthesis of various azo dyes . Sulfuric acid, on the other hand, is a highly corrosive strong mineral acid with the molecular formula H2SO4. It is widely used in industrial processes and chemical synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Methyl-5-nitroaniline can be synthesized through the nitration of o-toluidine. The process involves adding o-toluidine to concentrated sulfuric acid, followed by the addition of a mixture of nitric acid and sulfuric acid at a low temperature (around 10°C). The reaction mixture is then basified with sodium hydroxide, and the product is collected by filtration and washed with water .
Industrial Production Methods
In industrial settings, the production of 2-methyl-5-nitroaniline follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of sulfuric acid in the nitration process helps in maintaining the reaction conditions and improving the efficiency of the synthesis .
Analyse Chemischer Reaktionen
2-Methyl-5-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, and various catalysts. The major products formed from these reactions include amino derivatives and azo dyes .
Wissenschaftliche Forschungsanwendungen
2-Methyl-5-nitroaniline has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-methyl-5-nitroaniline involves its interaction with various molecular targets. The nitro group can undergo reduction to form an amino group, which can then participate in further chemical reactions. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with other molecules in the reaction environment .
Vergleich Mit ähnlichen Verbindungen
2-Methyl-5-nitroaniline is similar to other nitroaniline derivatives, such as 2-methyl-4-nitroaniline and 2-methyl-3-nitroaniline. its unique position of the nitro group and the methyl group on the aromatic ring gives it distinct chemical properties and reactivity. This uniqueness makes it particularly useful in the synthesis of specific azo dyes and other compounds .
Similar compounds include:
- 2-Methyl-4-nitroaniline
- 2-Methyl-3-nitroaniline
- 4-Nitro-o-toluidine
Eigenschaften
CAS-Nummer |
59850-14-5 |
|---|---|
Molekularformel |
C7H10N2O6S |
Molekulargewicht |
250.23 g/mol |
IUPAC-Name |
2-methyl-5-nitroaniline;sulfuric acid |
InChI |
InChI=1S/C7H8N2O2.H2O4S/c1-5-2-3-6(9(10)11)4-7(5)8;1-5(2,3)4/h2-4H,8H2,1H3;(H2,1,2,3,4) |
InChI-Schlüssel |
JNISSFMGFHAVBD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])N.OS(=O)(=O)O |
Verwandte CAS-Nummern |
99-55-8 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


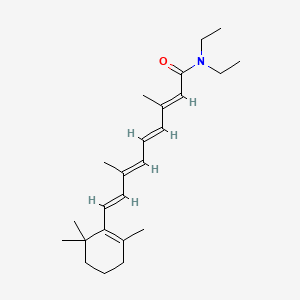
![[(3R,3aR,6R,6aR)-6-dodecanoyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] dodecanoate](/img/structure/B15175948.png)

![1-[2-([1,1'-Biphenyl]-4-yl)-2-oxoethyl]-4-methylpyridin-1-ium iodide](/img/structure/B15175955.png)
![alpha-Allylbenzo[B]thiophene-3-propionic acid](/img/structure/B15175966.png)
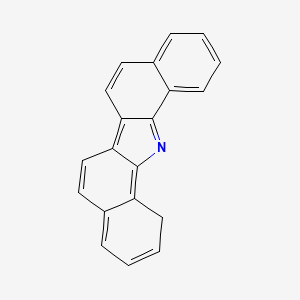

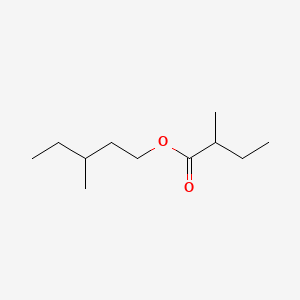

![1-[4-(2-Formylhydrazinyl)phenyl]-3-hexylurea](/img/structure/B15176006.png)
